REACTION_CXSMILES
|
C1CCCCC=1.[CH3:7][N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:26]=[CH:25][C:17]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])=[C:16]([N+:27]([O-])=O)[CH:15]=2)[CH2:10][CH2:9]1>[Pd].C(O)C>[NH2:27][C:16]1[CH:15]=[C:14]([N:11]2[CH2:12][CH2:13][N:8]([CH3:7])[CH2:9][CH2:10]2)[CH:26]=[CH:25][C:17]=1[C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]
|
Name
|
|
Quantity
|
15.19 mL
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
4.82 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C1=CC(=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
0.16 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
WASH
|
Details
|
rinsed with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC(C)(C)C)C=CC(=C1)N1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |